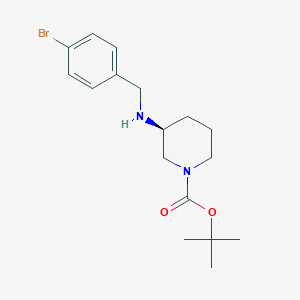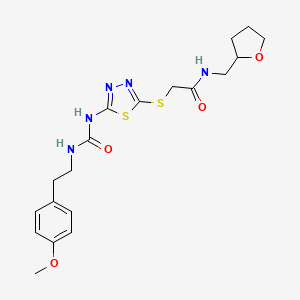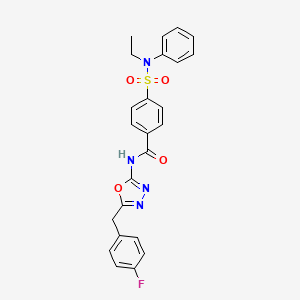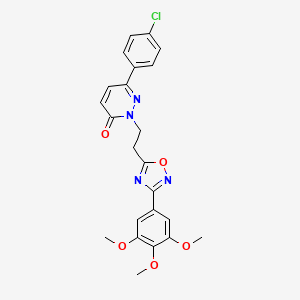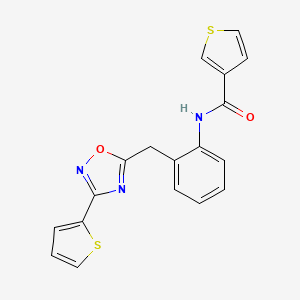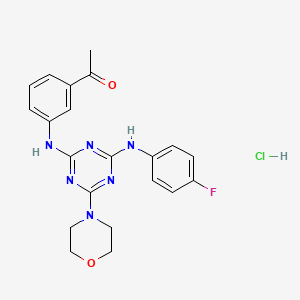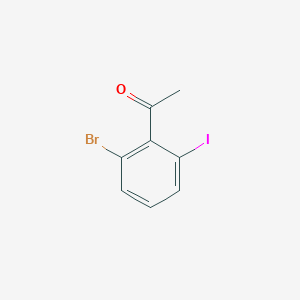
1-(2-Bromo-6-iodophenyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Bromo-6-iodophenyl)ethanone is a halogenated aromatic ketone compound. While the provided papers do not directly discuss this specific compound, they do provide insights into the behavior of structurally related brominated and iodinated aromatic compounds. These insights can be extrapolated to hypothesize about the properties and reactivity of this compound.
Synthesis Analysis
The synthesis of halogenated aromatic ketones typically involves halogenation reactions of corresponding phenyl ethanones. For example, the synthesis of 2-bromo-1-(4-hydroxyphenyl)ethanone was achieved using Br2 as the brominating reagent, resulting in a yield of 64.7% with a purity of 90.2% . This suggests that a similar bromination strategy could be employed for the synthesis of this compound, with iodination occurring either prior to or following the bromination step.
Molecular Structure Analysis
The molecular structure of halogenated aromatic ketones is characterized by the presence of halogen atoms attached to the aromatic ring, which can significantly influence the electronic properties of the molecule. For instance, the molecular structure and vibrational frequencies of a related compound, 1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone, were investigated using both experimental and theoretical methods, revealing the influence of halogen atoms on the molecule's stability and electronic properties . This indicates that this compound would also exhibit unique electronic characteristics due to the presence of bromine and iodine atoms.
Chemical Reactions Analysis
Halogenated aromatic ketones can participate in various chemical reactions, including coupling and cyclization reactions. The synthesis of 2-acylbenzo[b]thiophenes from 2-iodochalcones through α-C-H functionalization using a copper catalyst and xanthate as a sulfur source is an example of such reactivity . This demonstrates the potential for this compound to undergo similar functionalization and coupling reactions, potentially leading to the formation of heterocyclic compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated aromatic ketones are influenced by the nature and position of the halogen substituents. For example, the thermal decomposition of 1,2-bis(2,4,6-tribromophenoxy)ethane, a brominated flame retardant, involves a 1,3-hydrogen shift and subsequent reactions leading to various brominated products . This suggests that this compound would also have specific thermal properties and a propensity to undergo decomposition or transformation under certain conditions. Additionally, the presence of halogens could affect the compound's melting point, boiling point, and solubility in various solvents.
Mécanisme D'action
Target of Action
Brominated products derived from acetophenone are significant intermediates in organic synthesis and find extensive applications in the production of pharmaceuticals, pesticides, and other chemicals .
Mode of Action
The compound undergoes a bromination reaction, which is a significant topic in the field of organic chemistry . Under acidic conditions, an acetophenone derivative undergoes protonation to yield a protonated carbonyl compound. Subsequently, bromine anions attack the hydrogen atoms on the alpha carbon of the compound, leading to the formation of an enolate product after debromination .
Biochemical Pathways
The bromination reaction of carbonyl compounds, such as this one, is a crucial aspect of organic chemistry .
Result of Action
Α-brominated products derived from acetophenone are significant intermediates in organic synthesis and find extensive applications in the production of pharmaceuticals, pesticides, and other chemicals .
Action Environment
The action of 2’-Bromo-6’-iodoacetophenone can be influenced by various environmental factors such as reaction time, reaction temperature, and dosage of the brominating agent . These factors can affect the efficacy and stability of the compound.
Propriétés
IUPAC Name |
1-(2-bromo-6-iodophenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrIO/c1-5(11)8-6(9)3-2-4-7(8)10/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWAZCKZKKPSFSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC=C1I)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrIO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.94 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261438-63-4 |
Source


|
| Record name | 2'-Bromo-6'-iodoacetophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



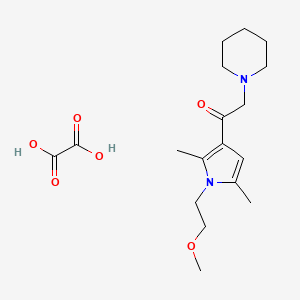
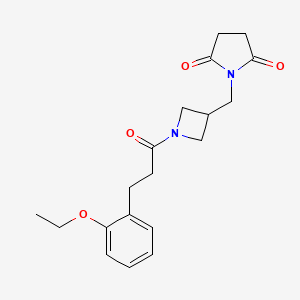
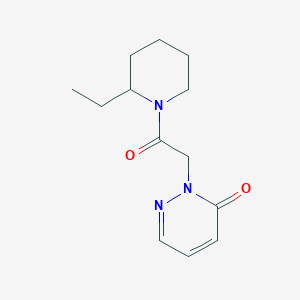
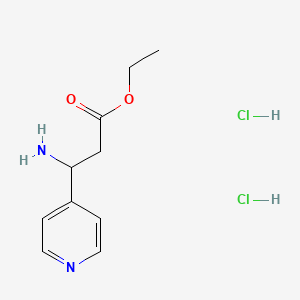

![7-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B3019678.png)
